lithium 5-hydroxy-5-methylhexanoate
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Overview
Description
Lithium 5-hydroxy-5-methylhexanoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a lithium salt of 5-hydroxy-5-methylhexanoic acid, characterized by its unique molecular structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-hydroxy-5-methylhexanoate typically involves the neutralization of 5-hydroxy-5-methylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the resulting lithium salt is isolated by evaporation of the solvent. The reaction can be represented as follows:
5-hydroxy-5-methylhexanoic acid+lithium hydroxide→lithium 5-hydroxy-5-methylhexanoate+water
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-methylhexanoic acid or 5-methylhexanoic acid.
Reduction: Formation of 5-hydroxy-5-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Lithium 5-hydroxy-5-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a catalyst, solubilizer, and stabilizer in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The precise mechanism of action of lithium 5-hydroxy-5-methylhexanoate is not fully understood. it is believed to exert its effects through several molecular pathways:
Enzyme Inhibition: Inhibition of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase.
Neurotransmitter Modulation: Modulation of neurotransmitter systems, including dopamine and glutamate pathways.
Neuroprotection: Potential neuroprotective effects through the regulation of intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with similar therapeutic applications.
Lithium orotate: Known for its potential mood-stabilizing effects.
Uniqueness
Lithium 5-hydroxy-5-methylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1803580-65-5 |
---|---|
Molecular Formula |
C7H13LiO3 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;5-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C7H14O3.Li/c1-7(2,10)5-3-4-6(8)9;/h10H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
AGXWPFFMPZRDIY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(CCCC(=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
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